molecular formula C18H17NO B8313426 1-(4-Ethylbenzyl)indole-4-carbaldehyde

1-(4-Ethylbenzyl)indole-4-carbaldehyde

Cat. No. B8313426
M. Wt: 263.3 g/mol
InChI Key: PANWFHKHKJEXGT-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

To a mixture of 1.00 g of 1-(4-ethylbenzyl)-4-(hydroxymethyl) indole prepared in Example 34 and 2.31 g of activated manganese dioxide (~85%), there was added 30 ml of dichloromethane and the resulting mixture was stirred at room temperature for 4 hours. The reaction solution was filtered, followed by washing with dichloromethane (50 ml×2). The solvent was distilled off, under reduced pressure, from the resulting filtrate to give 0.92 g of 1-(4-ethylbenzyl)indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 93%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:20]=[CH:19][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[C:12]([CH2:17][OH:18])[CH:13]=[CH:14][CH:15]=3)[CH:10]=[CH:9]2)=[CH:5][CH:4]=1)[CH3:2]>[O-2].[O-2].[Mn+4].ClCCl>[CH2:1]([C:3]1[CH:20]=[CH:19][C:6]([CH2:7][N:8]2[C:16]3[CH:15]=[CH:14][CH:13]=[C:12]([CH:17]=[O:18])[C:11]=3[CH:10]=[CH:9]2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C1=CC=C(CN2C=CC3=C(C=CC=C23)CO)C=C1
Name
Quantity
2.31 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
by washing with dichloromethane (50 ml×2)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off, under reduced pressure, from the resulting filtrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=CC=C(CN2C=CC=3C(=CC=CC23)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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